molecular formula C27H24N2O3S B2410837 4-(benzylthio)-2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidine CAS No. 899760-56-6

4-(benzylthio)-2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidine

Cat. No.: B2410837
CAS No.: 899760-56-6
M. Wt: 456.56
InChI Key: QZSUMYQTYASNNR-UHFFFAOYSA-N
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Description

4-(benzylthio)-2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylthio)-2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromeno[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminopyrimidine and a suitable aldehyde or ketone.

    Introduction of the benzylthio group: This step might involve a nucleophilic substitution reaction where a benzylthiol is reacted with a suitable leaving group on the chromeno[2,3-d]pyrimidine core.

    Ethoxyphenyl and methoxy group introduction: These groups can be introduced through electrophilic aromatic substitution reactions or other suitable organic transformations.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(benzylthio)-2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound might be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce or modify functional groups on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the removal of oxygen-containing groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(benzylthio)-2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidine would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzylthio)-2-phenyl-9-methoxy-5H-chromeno[2,3-d]pyrimidine
  • 4-(benzylthio)-2-(4-methoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidine

Uniqueness

4-(benzylthio)-2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidine is unique due to the presence of the ethoxyphenyl group, which might confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-benzylsulfanyl-2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O3S/c1-3-31-21-14-12-19(13-15-21)25-28-26-22(16-20-10-7-11-23(30-2)24(20)32-26)27(29-25)33-17-18-8-5-4-6-9-18/h4-15H,3,16-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSUMYQTYASNNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=CC=C4)OC)C(=N2)SCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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